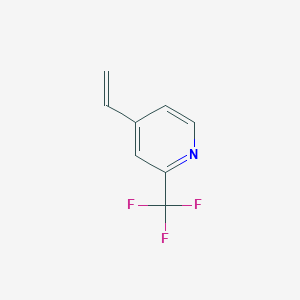

2-(Trifluoromethyl)-4-vinylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6F3N |

|---|---|

Molecular Weight |

173.13 g/mol |

IUPAC Name |

4-ethenyl-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H6F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h2-5H,1H2 |

InChI Key |

PGDDDGIAINLRNO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=NC=C1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trifluoromethyl 4 Vinylpyridine and Its Precursors

Strategies for Trifluoromethyl Group Introduction

The introduction of a trifluoromethyl (-CF3) group onto a pyridine (B92270) ring is a critical step in the synthesis of 2-(trifluoromethyl)-4-vinylpyridine. Various methods have been developed to achieve this transformation, each with its own set of advantages and challenges. A common and often more practical approach involves the synthesis of a stable precursor, such as 2-(trifluoromethyl)-4-halopyridine, which can then be further functionalized to introduce the vinyl group.

Radical Trifluoromethylation Approaches

Radical trifluoromethylation offers a direct method for the C-H functionalization of pyridines. This approach typically involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then attacks the pyridine ring. Common sources of the •CF3 radical include trifluoroiodomethane (CF3I), sodium triflinate (CF3SO2Na), and various sulfonium (B1226848) salts. google.comfrontierspecialtychemicals.com The reaction of a pyridine derivative with a trifluoromethyl radical can lead to a mixture of regioisomers, making the selective synthesis of the 2-substituted product challenging. The regioselectivity is often influenced by the electronic properties of the pyridine ring and the reaction conditions.

The generation of the •CF3 radical can be initiated by thermal methods, redox processes, or photochemically. For instance, the reaction of S-(trifluoromethyl)diphenylsulfonium triflate with reducing agents like Na2S2O4 can generate the CF3 radical under mild conditions. frontierspecialtychemicals.comnih.gov

Table 1: Examples of Radical Trifluoromethylation Reagents

| Radical Source | Initiator/Conditions | Reference |

| CF3SO2Na | Photoredox Catalyst / Visible Light | nih.gov |

| S-(trifluoromethyl)diphenylsulfonium triflate | Na2S2O4 | frontierspecialtychemicals.comnih.gov |

| CF3I | Thermal or Photochemical | google.com |

Photoredox-Mediated Trifluoromethylation Reactions

Photoredox catalysis has emerged as a powerful tool for radical reactions, including trifluoromethylation, under mild conditions. organic-chemistry.org This methodology utilizes a photocatalyst, typically a ruthenium or iridium complex, which, upon irradiation with visible light, can initiate a single-electron transfer (SET) process to generate the trifluoromethyl radical from a suitable precursor. nih.govwikipedia.orgnih.gov For instance, the use of a photocatalyst in conjunction with a CF3 source like sodium triflinate allows for the trifluoromethylation of various olefins and (hetero)aromatics. nih.gov

The application of photoredox catalysis to the trifluoromethylation of vinyl azides to produce α-trifluoromethylated ketones has also been demonstrated, showcasing the versatility of this approach in forming C-CF3 bonds. organic-chemistry.org While direct photoredox trifluoromethylation of 4-vinylpyridine (B31050) might present challenges due to potential polymerization of the vinyl group, this method is highly effective for the trifluoromethylation of pyridine precursors.

Table 2: Key Features of Photoredox-Mediated Trifluoromethylation

| Feature | Description |

| Catalyst | Typically Ru(bpy)3Cl2 or similar iridium complexes. wikipedia.org |

| Light Source | Visible light (e.g., household fluorescent bulbs). nih.gov |

| CF3 Source | Sodium triflinate (CF3SO2Na), Umemoto's reagents. |

| Advantages | Mild reaction conditions, high functional group tolerance. |

Electrophilic and Nucleophilic Trifluoromethylation Pathways

Electrophilic Trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. Prominent electrophilic trifluoromethylating agents include hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net These reagents are generally stable and can trifluoromethylate a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems. The reaction of a pre-functionalized pyridine, for example, a lithiated or Grignard derivative, with an electrophilic trifluoromethylating agent can provide a route to the desired 2-(trifluoromethyl)pyridine (B1195222).

Nucleophilic Trifluoromethylation , conversely, employs a "CF3-" source to react with an electrophilic substrate. Common nucleophilic trifluoromethylating reagents include the Ruppert-Prakash reagent (TMSCF3) and trifluoromethylcopper (B1248711) (CuCF3) species. This pathway is particularly useful for the trifluoromethylation of halo-pyridines, where the halide acts as a leaving group. For instance, the reaction of 2-chloropyridine (B119429) or 2-bromopyridine (B144113) with a CuCF3 reagent can yield 2-(trifluoromethyl)pyridine. This approach is often favored for its regioselectivity, as the position of the trifluoromethyl group is determined by the initial position of the halogen.

Approaches for Vinyl Group Introduction

Once the 2-(trifluoromethyl)pyridine core has been established, the subsequent introduction of the vinyl group at the 4-position is typically achieved through well-established olefination or cross-coupling reactions. These methods generally start from a precursor such as 2-(trifluoromethyl)pyridine-4-carbaldehyde or a 2-(trifluoromethyl)-4-halopyridine.

Olefination Reactions (e.g., Wittig-type Olefination)

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. In the context of 2-(trifluoromethyl)-4-vinylpyridine synthesis, this reaction would involve the treatment of 2-(trifluoromethyl)pyridine-4-carbaldehyde with a phosphorus ylide, typically generated from the deprotonation of a phosphonium (B103445) salt such as methyltriphenylphosphonium (B96628) bromide. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. One-pot Wittig reactions, where the ylide is generated in situ in the presence of the aldehyde, have also been developed.

Table 3: General Conditions for Wittig Olefination

| Component | Example Reagent/Condition |

| Aldehyde | 2-(Trifluoromethyl)pyridine-4-carbaldehyde |

| Phosphonium Salt | Methyltriphenylphosphonium bromide |

| Base | n-Butyllithium, Potassium tert-butoxide |

| Solvent | Tetrahydrofuran (B95107) (THF), Diethyl ether |

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly well-suited for the synthesis of vinylpyridines.

Suzuki-Miyaura Coupling involves the reaction of a halide or triflate with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of 2-(trifluoromethyl)-4-vinylpyridine, this would entail the coupling of a 2-(trifluoromethyl)-4-halopyridine (e.g., 2-bromo-4-(trifluoromethyl)pyridine) with a vinylboron reagent, such as potassium vinyltrifluoroborate. frontierspecialtychemicals.comnih.govwikipedia.orgresearchgate.net This method is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of many of the required reagents.

Table 4: Typical Conditions for Suzuki-Miyaura Vinylation

| Component | Example Reagent/Condition |

| Aryl Halide | 2-Bromo-4-(trifluoromethyl)pyridine |

| Vinylating Agent | Potassium vinyltrifluoroborate frontierspecialtychemicals.comresearchgate.net |

| Palladium Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 |

| Base | K2CO3, Cs2CO3 |

| Solvent | Dioxane/Water, Toluene |

Stille Coupling utilizes an organotin reagent as the coupling partner for an organic halide or triflate, also catalyzed by a palladium complex. researchgate.netnih.gov The synthesis of 2-(trifluoromethyl)-4-vinylpyridine via Stille coupling would involve the reaction of a 2-(trifluoromethyl)-4-halopyridine with an organostannane such as vinyltributyltin. nih.gov While the Stille reaction is highly versatile and tolerant of a wide range of functional groups, the toxicity of the organotin reagents and byproducts is a significant drawback. researchgate.net

Multi-Step Synthesis of Related Trifluoromethylated Pyridine Intermediates

The creation of trifluoromethylated pyridine cores is a cornerstone in the synthesis of 2-(trifluoromethyl)-4-vinylpyridine. These intermediates are typically assembled through carefully designed multi-step sequences that introduce the trifluoromethyl group and other necessary functionalities onto the pyridine ring.

Synthesis of Halogenated Pyridine Precursors (e.g., 2-chloro-4-(trifluoromethyl)pyridine)

A crucial precursor for 2-(trifluoromethyl)-4-vinylpyridine is 2-chloro-4-(trifluoromethyl)pyridine (B1345723). A notable synthetic route commences with vinyl n-butyl ether. This starting material undergoes a reaction to form 4-butoxy-1,1,1-trifluoro-3-buten-2-one. The subsequent reaction of this intermediate with trimethylphosphonoacetate yields a mixture of 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoic acid methyl ester and its isomer. vcu.edu This mixture is then subjected to a cyclization reaction with ammonium (B1175870) acetate (B1210297) to construct the pyridine ring, affording 2-hydroxy-4-(trifluoromethyl)pyridine. nbinno.com The final step involves a chlorination reaction, for instance using thionyl chloride, to convert the hydroxyl group to a chlorine atom, thereby yielding the target compound, 2-chloro-4-(trifluoromethyl)pyridine. vcu.edu

This synthetic approach is advantageous as it builds the trifluoromethylated pyridine ring from acyclic precursors, which can be more amenable to large-scale synthesis compared to direct functionalization of a pre-existing pyridine ring. vcu.edu

| Intermediate | Chemical Structure | Role in Synthesis |

|---|---|---|

| Vinyl n-butyl ether | CH₂=CH-O-Bu | Initial starting material |

| 4-butoxy-1,1,1-trifluoro-3-buten-2-one | CF₃-CO-CH=CH-O-Bu | Key trifluoromethylated building block |

| 2-hydroxy-4-(trifluoromethyl)pyridine | C₆H₄F₃NO | Immediate precursor to the chlorinated pyridine |

Regioselective Functionalization Strategies on the Pyridine Ring

Achieving the desired substitution pattern on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions. Therefore, regioselective functionalization often requires specialized strategies.

One powerful approach is the Minisci reaction , which involves the reaction of a protonated pyridine with a radical species. This method allows for the introduction of alkyl groups, among others, at the C2 and C4 positions. A recent development utilizes a simple maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C4 position of pyridines, offering an inexpensive and scalable route to C4-alkylated pyridines. chemrxiv.org

Another strategy involves the temporary dearomatization of the pyridine ring to facilitate nucleophilic attack. For instance, the conversion of pyridines into electron-rich oxazino-pyridine intermediates enables regioselective functionalization. nih.gov Similarly, a ring-opening and ring-closing sequence via Zincke imine intermediates provides a pathway for the meta-C-H functionalization of pyridines under mild conditions. nih.gov

For the direct introduction of a trifluoromethyl group, methods involving C-H activation have been developed. A highly regioselective direct C-H trifluoromethylation of pyridine has been achieved by activating the pyridine as an N-methylpyridinium iodide salt. acs.orgacs.org This strategy enhances the acidity of the C-H bonds ortho to the nitrogen, facilitating selective functionalization.

| Strategy | Target Position(s) | Key Features | Example Reagents |

|---|---|---|---|

| Minisci Reaction | C2, C4 | Radical-based, suitable for alkylation | Carboxylic acids, AgNO₃, (NH₄)₂S₂O₈ |

| Dearomatization-Rearomatization | meta-position | Involves temporary formation of non-aromatic intermediates | Oxazino-pyridine or Zincke imine intermediates |

| C-H Activation via Pyridinium (B92312) Salts | ortho to Nitrogen | Increases acidity of C-H bonds for selective functionalization | N-methylpyridinium iodide salts, trifluoroacetic acid |

Advancements in Scalable Synthesis of Pyridine Derivatives

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable, efficient, and cost-effective processes. In the realm of pyridine derivative synthesis, several advancements are noteworthy.

Flow chemistry has emerged as a powerful tool for the synthesis of pyridines and their derivatives. Continuous flow reactors offer enhanced control over reaction parameters such as temperature and residence time, leading to improved yields and safety, particularly for highly exothermic or hazardous reactions. vcu.edubeilstein-journals.org For instance, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully adapted to microwave flow reactors, enabling continuous processing. beilstein-journals.org Researchers have also developed autonomous self-optimizing flow systems for the synthesis of pyridine-containing ligands, showcasing the potential for automated and efficient production. rsc.org

The development of novel synthetic routes that utilize inexpensive and readily available starting materials is crucial for scalability. The aforementioned synthesis of 2-chloro-4-(trifluoromethyl)pyridine from vinyl n-butyl ether is an example of a route designed for large-scale production by avoiding costly pyridine-based starting materials. vcu.edu Furthermore, practical and scalable syntheses of pyridine-diimine (PDI) ligand frameworks have been developed using a Minisci reaction with inexpensive commercial starting materials, avoiding the need for toxic and difficult-to-scale pyrophoric reagents. semanticscholar.org

For fluorinated pyridines, advancements in fluorination chemistry are critical. The development of safer and more selective fluorinating reagents is an ongoing area of research, aiming to replace hazardous reagents like anhydrous hydrogen fluoride. pharmtech.com The use of solid fluorinating reagents and the incorporation of fluorinated synthons through carbon-carbon bond formation are promising approaches for industrial-scale synthesis. pharmtech.com

Lack of Publicly Available Research on the Polymerization of 2-(Trifluoromethyl)-4-vinylpyridine

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the polymerization chemistry of the compound 2-(Trifluoromethyl)-4-vinylpyridine . Consequently, the generation of a scientifically accurate article adhering to the specified detailed outline is not possible at this time.

The requested article structure requires in-depth information on specific homopolymerization mechanisms and kinetics, including:

Conventional Free Radical Polymerization

Nitroxide-Mediated Radical Polymerization (NMRP)

Surface-Initiated Controlled Radical Polymerization (SI-CRP)

The influence of initiator systems and concentrations

While extensive research exists for the polymerization of the parent monomer, 4-vinylpyridine (4VP) , and for other fluorinated monomers, this information cannot be reliably extrapolated to 2-(Trifluoromethyl)-4-vinylpyridine. The presence of a trifluoromethyl (-CF₃) group, a potent electron-withdrawing group, is known to significantly alter the electronic properties and reactivity of a monomer. This substitution would have a profound and unpredictable impact on:

The reactivity of the vinyl group.

The stability of the propagating radical species.

The kinetics of the polymerization reaction.

The equilibrium between active and dormant species in controlled radical processes like NMRP.

For instance, studies on the closely related 4-vinylpyridine have shown that it can undergo controlled polymerization via NMRP, yielding polymers with low polydispersity. cmu.edu However, research on other monomers, such as α-trifluoromethylstyrene, indicates that the trifluoromethyl group can render the monomer difficult to homopolymerize. nih.gov Without specific experimental data for 2-(Trifluoromethyl)-4-vinylpyridine, any attempt to describe its polymerization behavior based on these analogs would be speculative and would not meet the required standards of scientific accuracy.

No data tables, detailed research findings, or kinetic studies for the homopolymerization of 2-(Trifluoromethyl)-4-vinylpyridine could be located in the public domain. As such, the core content required to populate the requested article outline is unavailable.

An article on the well-documented polymerization chemistry of 4-vinylpyridine could be provided as an alternative.

Polymerization Chemistry of 2 Trifluoromethyl 4 Vinylpyridine

Polymerization Kinetics and Process Control

Reaction Temperature Effects on Polymerization Rate

No specific data or research findings were identified regarding the influence of reaction temperature on the rate of polymerization for 2-(Trifluoromethyl)-4-vinylpyridine.

Control over Macromolecular Architecture and Polydispersity

No specific studies or data were found detailing methods for controlling the macromolecular architecture (e.g., block copolymers, star polymers) or polydispersity of poly(2-(Trifluoromethyl)-4-vinylpyridine).

Copolymerization Strategies Involving 2 Trifluoromethyl 4 Vinylpyridine

Radical Copolymerization with Diverse Comonomers

Radical polymerization is a versatile and widely used method for producing copolymers. The reactivity of the 2-(trifluoromethyl)-4-vinylpyridine monomer is influenced by the strong electron-withdrawing trifluoromethyl group, which affects the electron density of the vinyl group and the stability of the propagating radical. While specific studies on 2-(trifluoromethyl)-4-vinylpyridine are limited, the behavior of its parent monomer, 4-vinylpyridine (B31050) (4VP), provides a foundational understanding.

The copolymerization of vinylpyridines with acrylic monomers such as acrylates and acrylamides is a common method to produce functional copolymers. The specific reactivity ratios depend on the comonomer pair. For instance, in acrylate-methacrylate systems, the choice of solvent can significantly influence copolymerization kinetics. sigmaaldrich.com The introduction of the trifluoromethyl group to the vinylpyridine ring is expected to alter its electronic properties, thereby affecting its reactivity ratios with acrylic comonomers.

The copolymerization of 4-vinylpyridine (4VP) with styrene (B11656) is a well-documented process used to create a range of copolymers with applications as permselective membranes and precursors for functional materials. globalauthorid.comkpi.ua Studies have determined the monomer reactivity ratios for the 4VP/styrene pair, which are crucial for predicting and controlling the final copolymer composition. sigmaaldrich.com The presence of a trifluoromethyl group on the pyridine (B92270) ring would likely increase the tendency for alternation with an electron-rich comonomer like styrene, due to the increased electron-deficient nature of the 2-(trifluoromethyl)-4-vinylpyridine double bond. Copolymers of both 2-vinylpyridine (B74390) and 4-vinylpyridine with styrene are commercially available. globalauthorid.commdpi.com

Co-polymerizing 2-(trifluoromethyl)-4-vinylpyridine with other fluorinated monomers can produce polymers with a high fluorine content, leading to enhanced thermal stability and distinct surface properties. Research has demonstrated the synthesis of amphiphilic block copolymers by combining 4-vinylpyridine with 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) using controlled polymerization techniques. rsc.org

In other related research, the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF) was successfully achieved. researchgate.net The reactivity ratios for this pair were determined, showing a higher reactivity for FATRIFE (r_FATRIFE = 1.65 ± 0.07) and no homopolymerization tendency for MAF under the conditions (r_MAF = 0). researchgate.net This indicates the formation of statistical copolymers and provides insight into the behavior of fluorinated monomer pairs. researchgate.net

Controlled Copolymerization Techniques (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization)

Controlled or living radical polymerization techniques offer precise control over polymer molecular weight, dispersity (Đ), and architecture. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile method that functions by using a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. rsc.orgnih.gov This technique is compatible with a wide array of monomers, including vinylpyridines. nih.gov

The synthesis of block copolymers of 2- and 4-vinylpyridine via RAFT has been successfully demonstrated, yielding polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netdntb.gov.uawikipedia.org This control is achieved by creating a homopolymer that acts as a macro-chain-transfer agent (macro-CTA) for the polymerization of the second monomer. researchgate.netdntb.gov.ua For example, well-defined poly(4-vinylpyridine) has been synthesized using RAFT with S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate as a CTA. wikipedia.org

Design and Synthesis of Block and Graft Copolymers

The power of controlled polymerization techniques like RAFT is fully realized in the synthesis of complex polymer architectures such as block and graft copolymers. These structures combine the distinct properties of different polymer segments into a single molecule.

A notable example is the synthesis of amphiphilic block copolymers of poly(2,2,2-trifluoroethyl methacrylate)-block-poly(4-vinyl pyridine) (PTFEMA-b-PVP). rsc.org In this process, a PTFEMA macro-RAFT agent is first synthesized and then used to initiate the polymerization of 4-vinylpyridine, resulting in a well-defined diblock copolymer. rsc.org The molecular weights and compositions of these block copolymers can be finely controlled by adjusting the reaction stoichiometry. rsc.org

| Block Copolymer | Target DP (PVP) | Mn, theo (g/mol) | Mn, SEC (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|

| PTFEMA₁₀₀-b-PVP₁₀₀ | 100 | 27,300 | 25,100 | 1.18 |

| PTFEMA₁₀₀-b-PVP₄₀₀ | 400 | 58,800 | 54,200 | 1.25 |

| PTFEMA₂₀₀-b-PVP₁₀₀ | 100 | 44,100 | 41,300 | 1.22 |

| PTFEMA₂₀₀-b-PVP₄₀₀ | 400 | 75,600 | 72,500 | 1.31 |

Data adapted from a study on amphiphilic fluorinated block copolymers. rsc.org Mn, theo is the theoretical number-average molecular weight; Mn, SEC is the value determined by size-exclusion chromatography; DP is the degree of polymerization.

Experimental Determination of Monomer Reactivity Ratios

Monomer reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the relative reactivity of a propagating radical chain ending in one monomer (M₁) toward adding the same monomer (M₁) versus the other monomer (M₂). sigmaaldrich.com These ratios are determined experimentally and are essential for predicting the composition of a copolymer from a given monomer feed, in accordance with the Mayo-Lewis equation. The determination involves carrying out a series of copolymerizations at different initial monomer feed compositions and measuring the resulting copolymer composition at low conversion. sigmaaldrich.com

| Conversion | r₁ (4-Vinylpyridine) | r₂ (Styrene) | r₁ * r₂ |

|---|---|---|---|

| < 20% | 0.700 ± 0.005 | 0.335 ± 0.001 | 0.235 |

| > 20% | 0.538 ± 0.004 | 0.277 ± 0.001 | 0.149 |

Data from a free-radical copolymerization study of 4-vinylpyridine and styrene at 80°C. sigmaaldrich.com The product r₁r₂ being less than 1 indicates a tendency toward azeotropic copolymerization.

Post Polymerization Functionalization and Modification of 2 Trifluoromethyl 4 Vinylpyridine Polymers

Quaternization Reactions of the Pyridine (B92270) Nitrogen Atom

Quaternization, the reaction of the pyridine nitrogen atom with an alkylating agent to form a positively charged pyridinium (B92312) salt, is a cornerstone of post-polymerization modification for polyvinylpyridines. This reaction transforms the neutral polymer into a polyelectrolyte, profoundly altering its solubility, thermal stability, and electrochemical properties.

For poly(2-(trifluoromethyl)-4-vinylpyridine), the quaternization reaction is anticipated to be influenced by the strong electron-withdrawing nature of the trifluoromethyl group. This group reduces the electron density on the pyridine ring, thereby decreasing the nucleophilicity of the nitrogen atom. Consequently, more forcing reaction conditions, such as higher temperatures or more reactive alkylating agents, may be required to achieve high degrees of quaternization compared to P4VP.

The degree of quaternization can be controlled by adjusting the reaction stoichiometry, time, and temperature. A variety of alkylating agents can be employed, leading to a diverse range of functionalized polymers.

Table 1: Examples of Quaternizing Agents for Polyvinylpyridines

| Quaternizing Agent | Resulting Functional Group | Potential Application |

|---|---|---|

| Methyl iodide | N-methylpyridinium iodide | Polyelectrolyte studies, antibacterial materials |

| Benzyl bromide | N-benzylpyridinium bromide | Modified catalysts, functional coatings |

| 2-Bromoethanol (B42945) | N-(2-hydroxyethyl)pyridinium bromide | Introduction of hydroxyl groups for further functionalization |

Studies on P4VP have shown that the degree of quaternization significantly impacts the polymer's properties. For instance, increasing the quaternization of P4VP with tetradecyl bromide leads to changes in the surface pressure-area isotherms of polymer monolayers at the air-water interface. nih.gov Similar trends are expected for poly(2-(trifluoromethyl)-4-vinylpyridine), although the specific properties will be modulated by the presence of the trifluoromethyl group.

Introduction of Diverse Functional Groups

The quaternized derivatives of poly(2-(trifluoromethyl)-4-vinylpyridine) serve as versatile platforms for the introduction of a wide array of other functional groups. The pyridinium moiety can act as a leaving group or can be further modified to append desired chemical entities.

One common strategy involves the use of quaternizing agents that already bear a functional group. For example, quaternization with 2-bromoethanol directly introduces a hydroxyl group, which can then participate in a variety of subsequent reactions, such as esterification or etherification. Similarly, using 4-bromobutyronitrile (B74502) introduces a nitrile group that can be hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov

Another approach is the direct reaction with the pyridine nitrogen to form N-oxides or other derivatives, which can then be used in further functionalization steps. The modification of P4VP particles with agents like 2-bromoethanol, 4-bromobutyronitrile, and 2-bromoethylamine (B90993) hydrobromide has been shown to successfully introduce hydroxyl, cyano, and amino functionalities, respectively. nih.gov These modified polymers exhibit altered properties, such as increased absorption capacity for oppositely charged molecules. nih.gov

Surface Modification of Polymeric Materials

Polymers of 2-(trifluoromethyl)-4-vinylpyridine can be used to modify the surfaces of various materials, imparting new functionalities and properties. This can be achieved by grafting the polymer onto a surface or by depositing a thin film of the polymer. The ability to perform post-polymerization functionalization on the grafted or deposited polymer layer allows for the creation of highly tailored surfaces.

For instance, surfaces modified with poly(2-(trifluoromethyl)-4-vinylpyridine) can be subsequently quaternized to create a positively charged surface. Such surfaces can exhibit interesting properties, including altered wettability, adhesion, and biocompatibility. The degree of quaternization can be used to fine-tune the surface energy and its polar and dispersion components. nih.gov

The modification of polymer surfaces is a broad field, with techniques like plasma treatment and chemical vapor deposition being used to introduce functional groups or graft polymers. chem-soc.simdpi.comrsc.org Poly(2-(trifluoromethyl)-4-vinylpyridine) and its derivatives are attractive candidates for surface modification due to the versatile chemistry of the pyridine ring.

Generation of Polymeric Supports for Catalytic Applications

Poly(2-(trifluoromethyl)-4-vinylpyridine) is a promising candidate for the development of polymeric supports for catalysts. The pyridine nitrogen can act as a ligand to coordinate with metal centers, effectively immobilizing a homogeneous catalyst onto a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

The electron-withdrawing trifluoromethyl group in poly(2-(trifluoromethyl)-4-vinylpyridine) is expected to modulate the ligand properties of the pyridine nitrogen. It will likely reduce the Lewis basicity of the nitrogen, which could influence the strength of its coordination to a metal center and, consequently, the catalytic activity of the resulting complex.

Cross-linked poly(4-vinylpyridine) has been extensively used as a support for various metal catalysts and reagents. researchgate.netepa.gov For example, P4VP-supported iodine has been demonstrated as an efficient and recoverable catalyst for the regioselective ring opening of epoxides. rsc.org Similarly, cobalt complexes of cross-linked P4VP have been investigated for oxidation reactions. epa.gov

The general strategy involves either the direct complexation of a metal salt with the polymer or the quaternization of the polymer followed by ion exchange with an anionic metal complex. The resulting polymer-supported catalysts can be used in a variety of organic transformations. The specific properties and catalytic performance of such materials derived from poly(2-(trifluoromethyl)-4-vinylpyridine) would be an interesting area for future research, with the potential for creating highly active and stable catalytic systems.

Advanced Material Science Applications of 2 Trifluoromethyl 4 Vinylpyridine Based Polymers

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. The process involves polymerizing functional monomers and a cross-linker in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. 2-(Trifluoromethyl)-4-vinylpyridine is a promising functional monomer for MIPs due to its specific interaction capabilities.

Functional Monomer Selection and Template Recognition Mechanisms

The selection of an appropriate functional monomer is critical for creating MIPs with high selectivity and affinity. nih.gov The monomer's functional groups must interact with the template molecule through non-covalent or covalent bonds to form a stable pre-polymerization complex. nih.govsemanticscholar.org 2-(Trifluoromethyl)-4-vinylpyridine offers distinct advantages in this regard.

The primary recognition mechanism involves the interaction between the pyridine (B92270) nitrogen and complementary functional groups on the template molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a Brønsted-Lowry base, forming ionic interactions with acidic templates. nih.gov For instance, 4-vinylpyridine (B31050) (4-VP) has been successfully used as a functional monomer to create MIPs for acidic templates like herbicides and non-steroidal anti-inflammatory drugs. nih.govresearchgate.net In a study comparing different functional monomers for the template S-naproxen, the MIP prepared with 4-vinylpyridine demonstrated the highest adsorption amount. researchgate.net

The introduction of a trifluoromethyl group at the 2-position of the pyridine ring significantly modulates its basicity. The strong electron-withdrawing effect of the -CF3 group reduces the pKa of the pyridine, making it a weaker base compared to unsubstituted 4-vinylpyridine. This tuning of basicity can be exploited to fine-tune the strength of the interaction with the template, which is crucial for achieving optimal recognition. In some cases, a very strong interaction can hinder the subsequent removal of the template or reduce the exchange kinetics in the final application.

Pre-Polymerization Complex Formation and Stability Considerations

The formation of a stable complex between the functional monomer and the template before polymerization is a prerequisite for successful molecular imprinting. nih.gov The stability of this complex is influenced by the nature of the interacting species, their stoichiometry, and the surrounding solvent.

Computational modeling, such as molecular dynamics simulations, has become a valuable tool for predicting the stability of pre-polymerization complexes. nih.gov For example, simulations have been used to evaluate the binding energies between various functional monomers, including 4-vinylpyridine and 2-(trifluoromethyl)acrylic acid, and the template molecule dipicolinic acid. nih.gov Such studies can help in selecting the optimal functional monomer and the ideal monomer-to-template ratio. The results of a simulation for dipicolinic acid with several monomers are presented in Table 1.

| Functional Monomer | Potential Energy (kcal/mol) | Binding Energy (kcal/mol per mole of DPA) |

|---|---|---|

| 2-vinylpyridine (B74390) | 13.574 | -3.39 |

| Acrylic Acid (AA) | 12.58 | -3.147 |

| Methacrylic Acid (MAA) | 11.37 | -2.78 |

For 2-(Trifluoromethyl)-4-vinylpyridine, the stability of the pre-polymerization complex will depend on the balance of interactions. The hydrogen bonding or ionic interaction with the pyridine nitrogen will be the primary driving force, while the trifluoromethyl group can contribute through weaker, yet specific, interactions. The reduced basicity of the pyridine ring due to the -CF3 group might lead to a less stable complex compared to unsubstituted 4-vinylpyridine when strong acid-base interactions are required. However, for templates where a more subtle interaction is optimal, this modulation can be beneficial.

Solvent Effects on Imprinting Efficiency and Selectivity

The choice of solvent, often referred to as the porogen in MIP synthesis, plays a crucial role in the imprinting process. The solvent must dissolve all the components of the pre-polymerization mixture but should not interfere with the template-monomer interactions. nih.gov

The polarity of the solvent is a key parameter. nih.gov In non-covalent imprinting, where hydrogen bonds and electrostatic interactions are dominant, less polar solvents are generally preferred as they promote the formation of the template-monomer complex. nih.gov Highly polar solvents can solvate the functional groups of both the template and the monomer, thereby disrupting the interactions necessary for the formation of a stable complex. nih.gov

For MIPs using 2-(Trifluoromethyl)-4-vinylpyridine, the choice of solvent would be critical. In the case of creating MIPs for the herbicide 2,4-D using 4-vinylpyridine as the functional monomer, it was found that electrostatic interactions were dominant, especially when using protic solvents like a methanol/water mixture. nih.gov When using 2-(Trifluoromethyl)-4-vinylpyridine, the reduced basicity of the pyridine ring would make the electrostatic interactions more sensitive to the solvent environment. A less polar, aprotic solvent would likely be favored to maximize the hydrogen bonding and dipole-dipole interactions involving both the pyridine nitrogen and the trifluoromethyl group. For instance, a study on quercetin-imprinted polymers found that a medium polar solvent like tetrahydrofuran (B95107) (THF) resulted in a higher imprinting factor compared to more polar solvents like acetonitrile. nih.gov

Polymeric Materials with Tunable Properties

The unique chemical nature of 2-(Trifluoromethyl)-4-vinylpyridine allows for its use in creating polymers with properties that can be tuned for specific applications, such as enhancing adhesion in composites or developing environmentally responsive systems.

Adhesion-Enhancing Copolymers for Composite Materials

The development of high-performance composite materials often relies on strong adhesion between the matrix and the reinforcing filler. Copolymers containing 2-(Trifluoromethyl)-4-vinylpyridine have the potential to act as adhesion promoters. The pyridine ring can interact with various surfaces through hydrogen bonding or coordination with metal ions. The fluorinated component of the monomer can also contribute to specific interactions and can modify the surface energy of the resulting polymer.

While direct studies on copolymers of 2-(Trifluoromethyl)-4-vinylpyridine for adhesion are limited, research on related systems provides valuable insights. For example, block copolymers of poly(4-vinyl pyridine) and fluorinated methacrylates have been synthesized and investigated for their ability to disperse and stabilize graphene in solution, a process that relies on the adhesion between the polymer and the graphene surface.

Responsive Polymeric Systems (e.g., pH-Sensitive Polymers)

Polymers that exhibit a significant change in their physical or chemical properties in response to external stimuli, such as pH, are known as responsive or "smart" polymers. nih.govmdpi.com Polymers based on vinylpyridines are well-known for their pH-responsive behavior. eares.orgnih.gov

Poly(4-vinylpyridine) is a weak polybase that is insoluble in water at neutral and high pH but becomes soluble in acidic conditions due to the protonation of the pyridine nitrogen atoms. eares.org This transition can be harnessed for various applications, such as the controlled release of drugs. nih.gov Copolymers containing 4-vinylpyridine can be designed to have a specific pH at which this solubility transition occurs. eares.org

The incorporation of a trifluoromethyl group at the 2-position of the 4-vinylpyridine monomer directly influences the pKa of the pyridine ring. The electron-withdrawing nature of the -CF3 group lowers the pKa, meaning that a more acidic environment is required to protonate the polymer. This allows for the fine-tuning of the pH-responsiveness of the resulting polymeric system. For example, a copolymer of 2-vinylpyridine and methacrylic acid exhibits tunable water solubility depending on the pH, being soluble at very low and high pH values. mdpi.com By replacing 2-vinylpyridine with 2-(Trifluoromethyl)-4-vinylpyridine, the pH range of insolubility could be precisely adjusted.

This tunability is highly desirable for applications such as drug delivery systems, where a polymer must remain stable at the physiological pH of the bloodstream but dissolve in the more acidic environment of a tumor or an endosome. mdpi.com An example of pH-controlled drug release from a poly(2-vinyl pyridine)-based micellar system is shown in Table 2.

| Drug | pH | Release Efficiency (%) |

|---|---|---|

| Curcumin | 2 | > 90 |

| 6.8 | ~ 20 | |

| 7.4 | ~ 15 | |

| 5-Fluorouracil | 2 | > 90 |

| 6.8 | ~ 30 | |

| 7.4 | ~ 25 |

Polymeric Ligands and Organocatalysts

The nitrogen atom in the pyridine ring of poly(2-(Trifluoromethyl)-4-vinylpyridine) acts as a Lewis base, allowing it to function as a polymeric ligand. This capability is central to its use in creating sophisticated catalytic systems. The polymer backbone serves as a scaffold to support and stabilize catalytically active species, combining the advantages of homogeneous and heterogeneous catalysis. Such systems offer high catalytic activity with the benefit of easy separation and recyclability. digitellinc.compolysciences.com

Polymers based on vinylpyridine are exceptional scaffolds for the synthesis and immobilization of metal nanoparticles (MNPs). polysciences.com The pyridine functional groups strongly interact with metal ions, providing nucleation sites and then stabilizing the resulting nanoparticles to prevent aggregation. rhhz.netresearchgate.net This is crucial for maintaining the high surface-area-to-volume ratio and, consequently, the catalytic activity of the nanoparticles. researchgate.net

Research on poly(4-vinylpyridine) (P4VP) has demonstrated its effectiveness in creating controlled and stable nanoparticle systems. For instance, P4VP brushes have been used as a platform for the controlled synthesis of silver (Ag) nanoparticles. rhhz.net Similarly, gold (Au) nanoparticles have been successfully immobilized on P4VP-grafted carbon nanotubes, creating a robust heterogeneous catalyst. dntb.gov.ua The introduction of a trifluoromethyl group in the 2-position of the pyridine ring is expected to enhance the thermal and chemical stability of the polymer scaffold while modifying the electron density of the nitrogen atom, potentially influencing the catalytic performance of the immobilized nanoparticles.

Table 1: Examples of Metal Nanoparticle Immobilization on Poly(vinylpyridine) Scaffolds

| Polymer Scaffold | Metal Nanoparticle | Application | Key Finding | Reference |

|---|---|---|---|---|

| Poly(4-vinylpyridine) (P4VP) Brushes | Silver (Ag) | Catalysis | P4VP brushes provide a confined environment for the controlled synthesis and stabilization of Ag nanoparticles. | rhhz.net |

| Electrospun P4VP Fibers | Gold (Au), Silver (Ag) | Catalysis, Sensors | Fibers with pyridyl groups allow for easy in-situ synthesis and assembly of metal nanoparticles on their surface. | researchgate.net |

Creating a porous structure within the polymer is a key strategy for developing highly efficient heterogeneous catalysts. digitellinc.com Porous organic polymers (POPs) offer a high surface area, which is advantageous for reactions occurring on the catalyst surface. digitellinc.com Techniques like high internal phase emulsion (HIPE) polymerization can be used to create macroporous materials, known as polyHIPEs, with a highly interconnected cellular topology. researchgate.net

A study on poly(4-vinylpyridine-co-divinylbenzene) polyHIPE demonstrated its use as a solid support for copper (II) ions in cycloaddition "click" reactions. researchgate.net The porous structure facilitated the access of reactants to the catalytic sites, reducing mass transfer limitations. researchgate.net Characterization typically involves nitrogen adsorption isotherm measurements to determine the specific surface area and pore structure. digitellinc.com For polymers of 2-(Trifluoromethyl)-4-vinylpyridine, creating such porous architectures would combine the catalytic support function of the pyridine ring with the enhanced stability conferred by the -CF3 group, making them robust candidates for industrial catalytic processes. digitellinc.comresearchgate.net

Composite Materials and Nanocomposites

The integration of poly(2-(Trifluoromethyl)-4-vinylpyridine) into composite materials leads to enhanced functional properties. Its ability to interact with various fillers, from metal oxides to carbon nanomaterials, allows for the creation of multifunctional nanocomposites for a wide array of applications.

A detailed study synthesized composites of poly(2-vinylpyridine) (P(2-VP)) and poly(4-vinylpyridine) (P(4-VP)) with both TiO₂ and ZnO. nih.govmdpi.com The morphology of the resulting composite was found to depend on the nature of the oxide; TiO₂ formed channel-like pathways on the film surface, while ZnO was more homogeneously distributed. nih.govresearchgate.net The P(4-VP)-ZnO composite, in particular, exhibited the highest photodegradation of methyl orange. nih.govmdpi.com The bandgap of the composites was also altered by the presence of the semiconductors, increasing the absorption capacity. mdpi.com The use of poly(2-(Trifluoromethyl)-4-vinylpyridine) in such composites could further improve performance by enhancing the interface between the polymer and the metal oxide particles and providing greater durability in harsh chemical environments.

Table 2: Photocatalytic Performance of Poly(vinylpyridine)-Metal Oxide Composites

| Composite Material | Pollutant | Key Finding | Reference |

|---|---|---|---|

| P(4-VP)-ZnO | Methyl Orange | Exhibited the highest photodegradation efficiency among the tested combinations. | nih.govmdpi.com |

| P(4-VP)-ZnO | Benzoic Acid | Degradation involves hydroxyl radicals (OH•), superoxide (B77818) radicals (O₂⁻•), and holes (h⁺). | nih.govmdpi.com |

Graphene's exceptional electronic and mechanical properties are best harnessed when its sheets are fully exfoliated and individually dispersed. Polymers are often used as stabilizing agents to prevent the re-stacking of graphene sheets. nih.gov The interaction between the polymer and the graphene surface is critical for effective dispersion. mdpi.com

Polymers containing vinylpyridine are particularly effective for this purpose. The nitrogen lone-pair electrons and the π-system of the pyridine ring can interact strongly with the graphene surface through a combination of lone-pair electron and π–π interactions. mdpi.com Research has shown that block copolymers containing poly(4-vinylpyridine) can effectively disperse graphene in various solvents. mdpi.com Furthermore, the in-situ polymerization of vinyl monomers on the graphene surface is another effective method for exfoliation and stabilization. mdpi.com The trifluoromethyl group in poly(2-(Trifluoromethyl)-4-vinylpyridine) would likely enhance its solubility in specific organic solvents, potentially improving the liquid-phase exfoliation process and the stability of the resulting graphene dispersion.

Similar to graphene, carbon nanotubes (CNTs) tend to bundle together, which can hinder their effective incorporation into composite materials. nih.gov Functionalizing the surface of CNTs with polymers is a common strategy to improve their dispersion and compatibility with a host polymer matrix. rsc.org This functionalization can be either covalent or non-covalent. nih.gov

The use of functional polymers that are structurally similar to the matrix polymer is a particularly effective approach. rsc.org Poly(vinylpyridine)-based polymers can be grafted onto CNTs, leveraging the interaction between the pyridine ring and the CNT surface. dntb.gov.ua This not only aids in dispersion but can also serve as a platform for further functionalization, such as the immobilization of metal nanoparticles. dntb.gov.ua The introduction of CNTs into a polymer matrix can significantly enhance mechanical, thermal, and electronic properties. labpartnering.orgmdpi.com For instance, incorporating a hybrid filler of carbon fibers and CNTs into a PVC matrix resulted in higher stiffness and an increased glass transition temperature. mdpi.com Poly(2-(Trifluoromethyl)-4-vinylpyridine) would be a valuable polymer for CNT functionalization, offering strong interfacial adhesion and imparting enhanced thermal and chemical resistance to the final nanocomposite.

Advanced Organic Reactions Involving 2 Trifluoromethyl 4 Vinylpyridine As a Substrate

Deoxygenative Coupling Reactions

Deoxygenative coupling reactions represent a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds, starting from readily available alcohols or carbonyl compounds. While specific examples of deoxygenative coupling reactions starting directly from 2-(trifluoromethyl)-4-vinylpyridine are not extensively documented in the reviewed literature, the principles of these reactions can be applied to precursors or derivatives of the target molecule.

For instance, a related precursor, 4-trifluoromethyl-2(1H)-pyridinone, can be synthesized and potentially utilized in deoxygenative couplings. The pyridinone could be subjected to reactions that replace the carbonyl oxygen with other functional groups. Conceptually, if 2-(trifluoromethyl)-4-(1-hydroxyethyl)pyridine were used as a substrate, it could undergo deoxygenative coupling to introduce various functionalities in place of the hydroxyl group, leveraging the reactivity imparted by the trifluoromethyl-substituted pyridine (B92270) ring.

Radical Addition Reactions to the Vinyl Moiety

The vinyl group of 2-(trifluoromethyl)-4-vinylpyridine is susceptible to radical addition reactions. The electron-withdrawing nature of the 2-(trifluoromethyl)pyridine (B1195222) ring can influence the regioselectivity of these additions. Various radical species can be added across the double bond, leading to a range of functionalized pyridine derivatives.

Trifluoromethyl radicals, for example, are known to react with aromatic halides. rsc.org In the context of 2-(trifluoromethyl)-4-vinylpyridine, radical species can add to the vinyl group, initiating a variety of transformations. The reaction can be initiated by standard radical initiators or through photoredox catalysis. The addition of a radical to the β-carbon of the vinyl group would generate a stabilized benzylic-type radical, which can then be trapped by another reagent or undergo further reactions.

Below is a table illustrating potential radical addition reactions to the vinyl moiety of 2-(trifluoromethyl)-4-vinylpyridine.

| Radical Precursor | Radical Species | Reagent/Conditions | Product |

| Togni's Reagent | •CF₃ | Photoredox Catalyst, Light | 4-(1,2,2,2-tetrafluoroethyl)-2-(trifluoromethyl)pyridine |

| Bromotrichloromethane | •CCl₃ | AIBN, Heat | 4-(2-bromo-1,1,1-trichloropropan-2-yl)-2-(trifluoromethyl)pyridine |

| Thiophenol | •SPh | Di-tert-butyl peroxide, UV light | 4-(2-(phenylthio)ethyl)-2-(trifluoromethyl)pyridine |

This table represents hypothetical examples based on known radical addition chemistry.

Palladium-Catalyzed Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules. sigmaaldrich.com The vinyl group of 2-(trifluoromethyl)-4-vinylpyridine is an excellent handle for such transformations, including Heck, Suzuki, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds at the vinyl position, enabling the introduction of a wide array of substituents. The presence of the nitrogen atom in the pyridine ring and the trifluoromethyl group can influence the catalytic activity and selectivity of these reactions. nih.govnih.gov

Heck Coupling:

In a Heck reaction, the vinyl group of 2-(trifluoromethyl)-4-vinylpyridine can couple with aryl or vinyl halides (or triflates). This reaction would extend the carbon chain at the 4-position, leading to substituted stilbene (B7821643) or diene analogs. A reductive Heck coupling variant could also be envisioned, which would result in the formation of a saturated C-C bond. nih.gov

Suzuki Coupling:

The Suzuki coupling reaction involves the coupling of an organoboron compound with a halide or triflate. While 2-(trifluoromethyl)-4-vinylpyridine itself does not have a leaving group for a standard Suzuki coupling, a halogenated derivative, such as 4-bromo-2-(trifluoromethyl)pyridine, could be coupled with a vinylboronic acid to synthesize 2-(trifluoromethyl)-4-vinylpyridine. Conversely, hydroboration of the vinyl group of 2-(trifluoromethyl)-4-vinylpyridine would generate a borane (B79455) intermediate that could participate in a Suzuki coupling with an aryl or vinyl halide.

Sonogashira Coupling:

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com Similar to the Suzuki coupling, a halogenated precursor would be necessary to perform a Sonogashira reaction to synthesize an alkynyl-substituted pyridine. For instance, coupling 4-iodo-2-(trifluoromethyl)pyridine (B155714) with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst would yield a 4-alkynyl-2-(trifluoromethyl)pyridine derivative.

The following table summarizes representative conditions for palladium-catalyzed coupling reactions that could be adapted for the derivatization of 2-(trifluoromethyl)-4-vinylpyridine or its precursors.

| Coupling Reaction | Substrate 1 | Substrate 2 | Catalyst/Ligand | Base/Solvent | Product Type |

| Heck | 2-(Trifluoromethyl)-4-vinylpyridine | Aryl Iodide | Pd(OAc)₂, P(o-tol)₃ | Et₃N, DMF | 4-(2-Arylvinyl)-2-(trifluoromethyl)pyridine |

| Suzuki | 4-Bromo-2-(trifluoromethyl)pyridine | Vinylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/H₂O | 2-(Trifluoromethyl)-4-vinylpyridine |

| Sonogashira | 4-Iodo-2-(trifluoromethyl)pyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, THF | 4-(Phenylethynyl)-2-(trifluoromethyl)pyridine |

This table provides illustrative examples based on established palladium-catalyzed coupling protocols.

Theoretical and Computational Studies on 2 Trifluoromethyl 4 Vinylpyridine and Its Derivatives

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for structural optimization to find the lowest energy (most stable) geometry of a molecule and to calculate its electronic properties.

For 2-(Trifluoromethyl)-4-vinylpyridine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can provide a detailed picture of its molecular geometry. researchgate.net The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The resulting optimized structure represents the most probable conformation of the molecule in the gas phase. These calculations would reveal the planarity of the pyridine (B92270) ring and the orientation of the vinyl and trifluoromethyl substituents. The electron-withdrawing nature of the trifluoromethyl group is known to have a significant impact on the geometry and electronic distribution of the pyridine ring. ossila.com

Table 1: Representative DFT-Calculated Properties for a Substituted Pyridine. (Note: This data is illustrative and not specific to 2-(Trifluoromethyl)-4-vinylpyridine.)

| Property | Calculated Value | Significance |

| Total Energy | -495.23 Hartree | Indicates the stability of the optimized geometry. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. researchgate.net |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. researchgate.net |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and electronic transitions. A smaller gap suggests higher reactivity. mdpi.com |

These DFT-calculated parameters are fundamental for further computational analysis, including the study of reaction mechanisms and intermolecular interactions. mdpi.com

Molecular Modeling of Monomer-Template Interactions in Molecularly Imprinted Polymers

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target (template) molecule. mdpi.comnih.gov The selection of a functional monomer that interacts strongly and specifically with the template is critical for creating effective MIPs. scirp.org Computational modeling has become an indispensable tool for screening functional monomers and predicting the stability of the monomer-template complex before synthesis. nih.govnih.gov

2-(Trifluoromethyl)-4-vinylpyridine is a promising functional monomer due to the presence of the pyridine nitrogen, which can act as a hydrogen bond acceptor, and the electron-deficient aromatic ring, which can participate in π-π stacking interactions. The trifluoromethyl group further modulates the electronic properties of the monomer.

Computational studies, typically using DFT or molecular mechanics, are performed to calculate the binding energy between the monomer and the template molecule. researchgate.net The process involves:

Building the 3D structures of the monomer and template molecules.

Docking the monomer around the functional groups of the template to form a pre-polymerization complex.

Optimizing the geometry of this complex.

Calculating the binding energy (ΔE), often corrected for basis set superposition error (BSSE), using the following equation: ΔE = E_complex - (E_monomer + E_template)

A more negative binding energy indicates a more stable complex and a more favorable interaction, suggesting a better functional monomer for the imprinting process. researchgate.net These simulations are often performed in a simulated solvent environment (porogen) to better mimic experimental conditions. nih.gov

Table 2: Illustrative Binding Energies of Different Functional Monomers with a Hypothetical Template. (Note: This data is for illustrative purposes to show the comparative output of molecular modeling.)

| Functional Monomer | Template | Binding Energy (ΔE) (kJ/mol) | Predominant Interaction |

| 2-(Trifluoromethyl)-4-vinylpyridine | Propranolol (Hypothetical) | -45.5 | Hydrogen Bonding, π-π Stacking |

| 4-vinylpyridine (B31050) | Propranolol (Hypothetical) | -40.2 | Hydrogen Bonding, π-π Stacking |

| Methacrylic Acid | Propranolol (Hypothetical) | -55.8 | Hydrogen Bonding (stronger) |

| 2-(Trifluoromethyl)acrylic acid | Theophylline researchgate.net | -54.3 | Hydrogen Bonding |

These theoretical calculations allow researchers to rationally select the most suitable functional monomer from a list of candidates, significantly streamlining the development of new MIPs. nih.govyoutube.com

Prediction of Reaction Mechanisms and Regioselectivity (e.g., Trifluoromethylation, Alkylation)

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the prediction of product distributions (regioselectivity). For a molecule like 2-(Trifluoromethyl)-4-vinylpyridine, theoretical calculations can predict the most likely sites for electrophilic or nucleophilic attack.

For instance, in a potential C-H trifluoromethylation reaction to add another CF₃ group, computational models can determine the relative energy barriers for the reaction to occur at different positions on the pyridine ring. nih.gov Similarly, for reactions involving the vinyl group, such as alkylation or polymerization, the regioselectivity can be assessed.

The general approach involves:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants and potential products.

Transition State (TS) Searching: Locating the saddle point on the potential energy surface that connects the reactants to the products. This is the highest point along the lowest energy reaction path.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants determines the activation barrier (Ea).

According to the Curtin-Hammett principle, the product ratio is determined by the difference in the activation energies of the competing pathways. The pathway with the lower activation energy will be faster and lead to the major product. Studies on the nucleophilic aromatic substitution (SNAr) of substituted pyridines have shown that DFT calculations can successfully predict the most reactive sites. researchgate.netnih.gov The electron-withdrawing trifluoromethyl group in 2-(Trifluoromethyl)-4-vinylpyridine is expected to activate the pyridine ring towards nucleophilic attack, and computational models can pinpoint the most susceptible carbon atoms.

Computational Analysis of Frontier Molecular Orbitals and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals are key indicators of a molecule's reactivity. youtube.com

HOMO: This orbital is the highest-energy orbital containing electrons. The energy of the HOMO is related to the ionization potential, and it governs the molecule's ability to act as a nucleophile or electron donor. Regions of the molecule with a high HOMO coefficient are likely sites for electrophilic attack. researchgate.net

LUMO: This is the lowest-energy orbital that is empty of electrons. The energy of the LUMO is related to the electron affinity and determines the molecule's ability to act as an electrophile or electron acceptor. Regions with a high LUMO coefficient are susceptible to nucleophilic attack. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. mdpi.com

For 2-(Trifluoromethyl)-4-vinylpyridine, DFT calculations can map the distribution of the HOMO and LUMO across the molecule. researchgate.net It is expected that the HOMO would have significant density on the vinyl group and the pyridine ring, while the LUMO would be predominantly located on the electron-deficient pyridine ring, influenced by the trifluoromethyl group. This distribution would suggest that the vinyl group is susceptible to electrophilic addition, while the pyridine ring is activated for nucleophilic attack. FMO analysis provides a qualitative but powerful prediction of the molecule's chemical behavior. rsc.org

Table 3: Representative Frontier Molecular Orbital Data for Pyridine Derivatives. (Note: This data is illustrative and not specific to 2-(Trifluoromethyl)-4-vinylpyridine.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity Site (Nucleophilic Attack) |

| Pyridine | -6.75 | -0.45 | 6.30 | C2, C6 |

| 4-Vinylpyridine | -6.50 | -0.80 | 5.70 | C2, C6 |

| 2-Chloropyridine (B119429) | -7.10 | -1.15 | 5.95 | C2, C6 |

| 2-Methoxy-3-nitropyridine researchgate.net | -7.41 | -2.59 | 4.82 | C2 |

Simulation of Polymerization Processes and Polymer Properties

Computational simulations are increasingly used to model polymerization reactions and predict the properties of the resulting polymers, bridging the gap between monomer chemistry and macroscopic material performance. mdpi.comcore.ac.uk For 2-(Trifluoromethyl)-4-vinylpyridine, simulations can provide insights into its polymerization kinetics and the structural, thermal, and mechanical properties of the corresponding polymer, poly(2-(trifluoromethyl)-4-vinylpyridine).

Modeling Polymerization Kinetics: Kinetic models, often implemented using Monte Carlo simulations or by solving differential equations (predator-prey models), can simulate the progress of a polymerization reaction. mdpi.com These models can predict how factors like initiator concentration, monomer concentration, and temperature affect the rate of polymerization, the evolution of molecular weight, and the polymer's dispersity (Đ). For a complex monomer like 2-(Trifluoromethyl)-4-vinylpyridine, these simulations can help in optimizing reaction conditions for desired polymer characteristics. Studies have been conducted on the polymerization of similar monomers like 2- and 4-vinylpyridine. dntb.gov.uamdpi.com

Predicting Polymer Properties: Molecular Dynamics (MD) simulations are used to predict the properties of the bulk polymer. youtube.com In an MD simulation, a representative polymer chain or a collection of chains is placed in a simulation box, and the motion of every atom is calculated over time based on a force field.

From these simulations, various properties can be derived:

Structural Properties: Chain conformation, radius of gyration, and the radial distribution function, which gives information about the packing of polymer chains.

Mechanical Properties: By applying simulated stress or strain to the polymer system, one can calculate properties like the elastic modulus and yield strength.

Thermal Properties: The glass transition temperature (Tg) can be estimated by simulating the polymer at different temperatures and observing the change in properties like density or specific volume.

Interaction with Other Molecules: MD simulations can model the interaction of the polymer with solvents, surfaces, or other molecules, which is relevant for applications like coatings or drug delivery. nih.govrsc.org For example, the amphiphilic block copolymer poly(2,2,2-trifluoroethyl methacrylate)-block-poly(4-vinyl pyridine) has been synthesized and studied for its ability to disperse graphene. mdpi.com

These computational tools provide a powerful platform for the in silico design and evaluation of polymers based on 2-(Trifluoromethyl)-4-vinylpyridine, guiding experimental efforts toward materials with tailored properties.

Q & A

Q. What are the critical considerations for synthesizing 2-(Trifluoromethyl)-4-vinylpyridine with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions. For example, vinylation of 2-(trifluoromethyl)pyridine derivatives can be achieved via cross-coupling reactions (e.g., Heck reaction) using palladium catalysts. Key factors include:

- Catalyst selection : Palladium(II) acetate with ligands like PPh₃ for stability .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purity of reagents : Use ≥99.5% pure starting materials (e.g., 4-vinylpyridine) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product .

Q. How can spectroscopic techniques confirm the structure of 2-(Trifluoromethyl)-4-vinylpyridine?

- Methodological Answer :

- ¹H/¹³C NMR : Identify vinyl protons (δ 5.2–6.8 ppm, doublets) and trifluoromethyl carbon (δ 120–125 ppm, q, J = 35–40 Hz) .

- LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺) with m/z 204.04 (calculated for C₈H₆F₃N) .

- HPLC : Retention time consistency under standardized conditions (e.g., C18 column, acetonitrile/water mobile phase) .

Q. What purification strategies address low yields in the synthesis of 2-(Trifluoromethyl)-4-vinylpyridine?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., polymerization of vinyl groups). Mitigation strategies:

- Temperature control : Maintain ≤80°C to prevent thermal decomposition .

- Inhibitors : Add hydroquinone (0.1–1 wt%) to suppress radical-mediated polymerization .

- Alternative routes : Explore Sonogashira coupling with protected alkynes followed by deprotection .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of 2-(Trifluoromethyl)-4-vinylpyridine in Diels-Alder reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the pyridine ring, enhancing its reactivity as a dienophile. Computational studies (DFT/B3LYP) can predict:

- Frontier molecular orbitals : Lower LUMO energy (≈ -1.5 eV) facilitates electron-deficient dienophile behavior .

- Regioselectivity : Meta-directing effects of -CF₃ favor cycloaddition at the 4-position .

Experimental validation via kinetic assays (e.g., monitoring reaction rates with cyclopentadiene) is recommended .

Q. What mechanistic insights explain contradictions in catalytic cross-coupling yields for 2-(Trifluoromethyl)-4-vinylpyridine derivatives?

- Methodological Answer : Discrepancies arise from ligand-metal coordination dynamics. For example:

- Bidentate ligands (e.g., dppe) may stabilize Pd(0) intermediates but slow reductive elimination .

- Monodentate ligands (e.g., P(t-Bu)₃) accelerate transmetallation but increase catalyst decomposition .

- Solution : Perform kinetic profiling (e.g., in situ IR spectroscopy) to optimize ligand-metal ratios .

Q. How can structure-property relationships guide the design of 2-(Trifluoromethyl)-4-vinylpyridine-based polymers?

- Methodological Answer : The vinyl group enables polymerization (e.g., radical or anionic), while -CF₃ enhances thermal stability. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.